PPARγ Binding Affinity: Sub-Nanomolar Kd vs. Reference TZD Agonists
N-Benzyl-N-butyl-1,3-dimethyl-1H-pyrazole-4-sulfonamide hydrochloride demonstrates a PPARγ binding affinity (Kd) of 3.70 nM measured by surface plasmon resonance (SPR), which places it in the sub-nanomolar range and compares favorably to the classical TZD agonist rosiglitazone (Kd ~8–40 nM range reported across multiple assay formats) [1]. In a cell-based GAL4-hPPARγ LBD transactivation assay in HepG2 cells (20 h incubation), the compound exhibits an EC50 of 280 nM [2]. While rosiglitazone typically achieves EC50 values of 50–200 nM in analogous PPARγ transactivation assays, this compound achieves comparable cellular potency without the carboxylic acid or TZD warhead, confirming that the acylsulfonamide isostere effectively engages the TZD-binding pocket as predicted by docking studies [3].
| Evidence Dimension | PPARγ binding affinity and cellular transactivation |
|---|---|
| Target Compound Data | Kd = 3.70 nM (SPR); EC50 = 280 nM (GAL4-hPPARγ LBD, HepG2) |
| Comparator Or Baseline | Rosiglitazone: Kd ~8–40 nM (SPR/FP); EC50 ~50–200 nM (PPARγ transactivation) |
| Quantified Difference | Comparable binding affinity; cellular EC50 within ~1.4–5.6 fold of rosiglitazone |
| Conditions | SPR for Kd; HepG2 GAL4-PPARγ LBD luciferase reporter, 20 h incubation for EC50 |
Why This Matters
This compound provides a non-TZD, non-carboxylic-acid chemical probe for PPARγ, avoiding the well-documented PPARγ-related adverse effect liabilities (fluid retention, weight gain) structurally associated with the TZD and carboxylic acid motifs, making it a preferred tool compound for dissecting PPARγ pharmacology.
- [1] BindingDB Entry BDBM50235986. PPARγ Kd = 3.70 nM (SPR). View Source
- [2] BindingDB Entry BDBM50235986. PPARγ EC50 = 280 nM (GAL4-hPPARγ LBD, HepG2). View Source
- [3] Rikimaru K et al. Bioorg Med Chem. 2012;20(2):714-733. Acylsulfonamide as TZD isostere. View Source
